3-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-cyclopentanecarbonylpiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

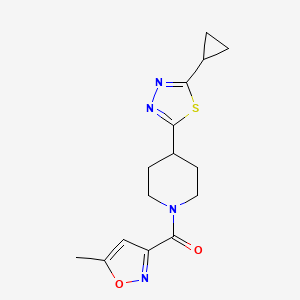

The compound “3-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-cyclopentanecarbonylpiperidine” is a complex organic molecule. It contains a benzyl group, a 1,3,4-thiadiazol ring, and a piperidine ring. These components are common in many pharmaceuticals and biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 1,3,4-thiadiazol ring and the attachment of the benzyl and piperidine groups. One possible method could involve a Wittig reaction, which is commonly used in the synthesis of various heterocycles .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,3,4-thiadiazol ring is a five-membered ring containing two nitrogen atoms and one sulfur atom . The piperidine ring is a six-membered ring containing one nitrogen atom .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzyl group could potentially undergo reactions such as oxidation or substitution, while the 1,3,4-thiadiazol and piperidine rings might participate in various ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .Scientific Research Applications

3-B-1,3,4-TDCP has been used in a variety of scientific research applications. It has been used as a tool for studying the mechanism of action of several drugs, including the anticonvulsant gabapentin and the anti-inflammatory drug celecoxib. It has also been used to study the biochemical and physiological effects of various drugs, including the antidiabetic drug metformin and the anti-cancer drug imatinib. Additionally, 3-B-1,3,4-TDCP has been used in studies of enzyme kinetics and protein folding.

Mechanism of Action

The exact mechanism of action of 3-B-1,3,4-TDCP is not fully understood, but it is believed to act as a competitive inhibitor of enzymes. It is thought to interact with the active site of enzymes, preventing them from binding to their substrates and thus inhibiting their activity. Additionally, 3-B-1,3,4-TDCP is believed to modulate the activity of certain receptors, such as the serotonin and GABA receptors.

Biochemical and Physiological Effects

3-B-1,3,4-TDCP has been found to have multiple biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been found to modulate the activity of various receptors, including the serotonin and GABA receptors. Additionally, 3-B-1,3,4-TDCP has been found to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

3-B-1,3,4-TDCP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be isolated and purified using standard techniques. Additionally, it is relatively stable and has a relatively low toxicity. However, it is important to note that 3-B-1,3,4-TDCP is a synthetic compound and, as such, its effects may not be the same as those of naturally occurring compounds. Additionally, it may not be suitable for use in all types of experiments, as it may not be effective in some cases.

Future Directions

The potential future directions for 3-B-1,3,4-TDCP are numerous. It could be used to study the mechanism of action of other drugs, as well as to study the biochemical and physiological effects of various compounds. Additionally, it could be used to study the effects of enzymes and receptors on various biological processes. Furthermore, it could be used to develop new drugs or to improve existing drugs. Finally, it could be used to study the effects of environmental toxins on organisms.

Synthesis Methods

3-B-1,3,4-TDCP can be synthesized using a variety of methods. The most commonly used method is the reaction of 2-amino-5-benzyl-1,3,4-thiadiazole with cyanoacetamide in the presence of a base, such as potassium carbonate. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the resulting product is then isolated and purified. Other methods for the synthesis of 3-B-1,3,4-TDCP include the reaction of 2-amino-1,3,4-thiadiazole with benzyl cyanide, the reaction of 2-amino-1,3,4-thiadiazole with benzyl bromide, and the reaction of 2-amino-5-benzyl-1,3,4-thiadiazole with ethyl cyanoacetate.

properties

IUPAC Name |

[3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-cyclopentylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3OS/c24-20(16-9-4-5-10-16)23-12-6-11-17(14-23)19-22-21-18(25-19)13-15-7-2-1-3-8-15/h1-3,7-8,16-17H,4-6,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBUAHGSBNLYCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCCC(C2)C3=NN=C(S3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cyclohexyl-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea](/img/structure/B6581119.png)

![2-(4-acetyl-2-methoxyphenoxy)-N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide](/img/structure/B6581125.png)

![1-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(thiophen-2-yl)urea](/img/structure/B6581127.png)

![3-(2-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6581129.png)

![2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6581141.png)

![N-(3,3-diphenylpropyl)-2-[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6581157.png)

![1-methyl-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6581160.png)

![1-(4-chlorobenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B6581169.png)

![N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B6581170.png)

![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[(3-chlorophenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B6581173.png)

![2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide](/img/structure/B6581181.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide](/img/structure/B6581188.png)